molecular formula C28H21NO8 B082743 Ericamycin CAS No. 11052-01-0

Ericamycin

Cat. No. B082743
CAS RN: 11052-01-0
M. Wt: 499.5 g/mol
InChI Key: AYAYSZMHAWZBCX-IGKIAQTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ericamycin is a macrolide antibiotic that is produced by Streptomyces ericaceus. It was first isolated in 1970 from a soil sample collected in Scotland. Ericamycin has been found to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.

Scientific Research Applications

Structure and Chemical Properties

Ericamycin, an anti-staphylococcal antibiotic, was discovered in the culture of Streptomyces varius by a Meiji group in 1966. For over three decades, its structure remained unelucidated until recent studies conducted by Kondo et al. (1998) determined its structure through MS, NMR, and CD spectral studies. Ericamycin is characterized by its unique 2-azahexaphene ring system, which contributes to its antibacterial properties (Kondo, Ikeda, Ikeda, Nishizuka, & Gomi, 1998).

Potential Beyond Antibacterial Use

While primarily known for its antibacterial properties, research indicates potential applications beyond this scope. For instance, the study by Boikova et al. (2019) suggests that certain non-medical application antibiotics, including antimycin, exhibit growth-promoting activities and may be considered as eco-friendly biopreparations for increasing agricultural crop yields. This indicates a broader potential use of ericamycin-like substances in non-medical fields (Boikova, Kolodyaznaya, & Belakhov, 2019).

Ericamycin and Related Compounds in Biomedical Research

Research on ericamycin and similar compounds has also contributed significantly to our understanding of cellular mechanisms and disease treatments. For instance, studies on antimycins, a family related to ericamycin, have revealed their utility in reconstituted biosynthesis in E. coli, paving the way for novel and diverse antimycin analogues through combinatorial biosynthesis. Such studies are crucial for developing bioactive compounds with potential therapeutic applications (Liu, Zhu, Seipke, & Zhang, 2015).

properties

CAS RN

11052-01-0

Product Name

Ericamycin

Molecular Formula

C28H21NO8

Molecular Weight

499.5 g/mol

IUPAC Name

(12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione

InChI

InChI=1S/C28H21NO8/c1-9-4-5-12-19(21(9)30)23(32)14-8-15-18(26(35)20(14)22(12)31)17-13(24(33)27(15)37-3)7-11-6-10(2)29-28(36)16(11)25(17)34/h4-8,24,27,30,33-35H,1-3H3,(H,29,36)/t24-,27-/m0/s1

InChI Key

AYAYSZMHAWZBCX-IGKIAQTJSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4[C@@H]([C@H](C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O

Other CAS RN

11052-01-0

synonyms

ericamycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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